

CAS number 844891-01-6 properties and suppliers

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Compound of Interest

Compound Name: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline

Cat. No.: B1306191

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An In-depth Technical Guide to CAS 844891-01-6 Compound Name: **4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline**

This technical guide provides a comprehensive overview of the chemical properties, suppliers, and general applications of the compound with CAS number 844891-01-6, intended for researchers, scientists, and professionals in drug development. This compound is a neopentyl glycol boronic ester of isoquinoline, primarily utilized as a chemical building block in organic synthesis.

Chemical and Physical Properties

The fundamental properties of **4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline** are summarized below. This data is compiled from various chemical supplier catalogs and databases.

Property	Value	Reference(s)
CAS Number	844891-01-6	[1][2][3]
IUPAC Name	4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline	[2][3]
Synonyms	Isoquinoline-4-boronic acid 2,2-dimethylpropanediol-1,3 cyclic ester	[4]
Molecular Formula	C ₁₄ H ₁₆ BNO ₂	[1]
Molecular Weight	241.1 g/mol	[1][3]
Appearance	Solid, Off-white	[3]
Melting Point	123°C	[1]
Boiling Point	409.2°C at 760 mmHg	[1]
Density	1.12 g/cm ³	[1]
Purity	Typically ≥95%	[3][5]
Storage	Store at 2-8°C under an inert atmosphere	[3]
InChI Key	AQEZCUCPPAKCLQ-UHFFFAOYSA-N	[3]

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

Hazard Information	Details	Reference(s)
Signal Word	Warning	[3]
Pictogram	GHS07 (Exclamation Mark)	[3]
Hazard Statements	H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled	[3]
Precautionary Codes	P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, P501	[3]

Role in Research and Development

CAS 844891-01-6 is not an active pharmaceutical ingredient but rather a key intermediate or "building block" used in the synthesis of more complex molecules. The isoquinoline core is a significant scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products with a wide range of biological activities, including anticancer and anesthetic properties.

This boronic ester is designed for use in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form a new carbon-carbon bond at the 4-position of the isoquinoline ring. This allows researchers to introduce a variety of substituents and build molecular complexity, facilitating the exploration of new chemical space in drug discovery programs.

Commercial Suppliers

The following is a non-exhaustive list of commercial suppliers for CAS 844891-01-6. Availability and pricing are subject to change and should be confirmed directly with the supplier.

Supplier	Website (Illustrative)
Sigma-Aldrich (Ambeed)	--INVALID-LINK--
Fisher Scientific	--INVALID-LINK--
Apollo Scientific	--INVALID-LINK--
ChemShuttle	--INVALID-LINK--
Santa Cruz Biotechnology	--INVALID-LINK--
ChemBlink	--INVALID-LINK--

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

While specific experimental protocols for CAS 844891-01-6 are not available in published literature, a general procedure for a Suzuki-Miyaura coupling using an aryl halide and a boronic ester of this type is provided below for illustrative purposes. Note: This is a generalized protocol and must be optimized for specific substrates and reaction scales.

Objective: To couple **4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline** with an aryl bromide (Ar-Br).

Materials:

- **4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline** (1.0 eq)
- Aryl Bromide (Ar-Br) (1.1 eq)
- Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)
- Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)
- Inert Gas (Nitrogen or Argon)

- Standard glassware for anhydrous reactions

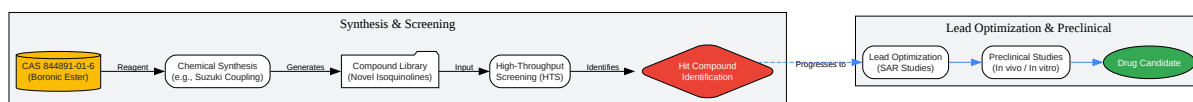
Procedure:

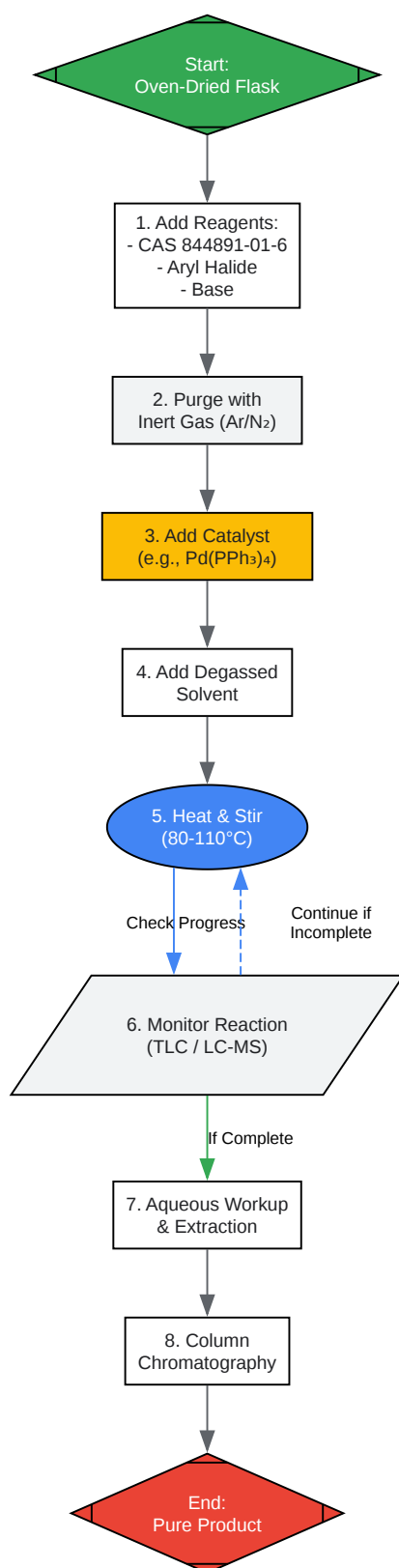
- To an oven-dried reaction flask, add **4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline**, the aryl bromide, and the base.
- Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
- Add the palladium catalyst to the flask under a positive pressure of inert gas.
- Add the degassed solvent(s) via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product using column chromatography on silica gel to yield the desired 4-aryl-isoquinoline product.

Visualizations

Logical Workflow: Role in Drug Discovery

The following diagram illustrates the typical workflow where a chemical building block like CAS 844891-01-6 is utilized in a drug discovery and development pipeline.





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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com